Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methyl group, a chlorophenyl group, an isoxazole ring, and a carboxylate group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The isoxazole ring and the phenyl ring are likely to contribute to the rigidity of the molecule, while the vinyl group could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate group suggests that this compound might be polar and could potentially form hydrogen bonds. The chlorophenyl group could contribute to the compound’s lipophilicity .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Scaffolds for Heterocyclic Derivatives : Research indicates that compounds similar in structure to the specified chemical serve as convenient scaffolds for the synthesis of new highly functionalized isoxazole-based heterocycles. These scaffolds are pivotal in the development of diverse chemical entities with potential application in drug discovery and material science (Ruano, Fajardo, & Martín, 2005).
Crystal Structure Determination : Studies on isoxazole derivatives have underscored the importance of single-crystal X-ray diffraction in determining the precise molecular structure of complex compounds. This technique aids in understanding the spatial arrangement and potential reactivity of such molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Biological Screening
Anticancer and Antimicrobial Potential : Novel heterocyclic compounds featuring isoxazole and pyridine moieties have been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines and for their antibacterial and antifungal properties. These studies suggest that such compounds could serve as lead molecules for the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies : Molecular docking studies on isoxazole derivatives have been conducted to predict their binding affinity and mode of interaction with biological targets, such as enzymes or receptors. These insights are crucial for rational drug design and optimization (Al-Hourani et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-oxo-5H-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2N3O5/c1-33-25(32)19-18(34-29-21(19)14-6-2-4-8-16(14)26)11-10-13-12-28-24(31)20-22(30-35-23(13)20)15-7-3-5-9-17(15)27/h2-12H,1H3,(H,28,31)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIALDRVBMSVFP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=CC3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)/C=C/C3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate |
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